N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide typically involves the reaction of 2-hydroxyindole-3-carbaldehyde with acetohydrazide under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
N’-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
- N’-(5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
Uniqueness
N’-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide is unique due to the presence of the hydroxy group at the 2-position of the indole ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)12-13-9-7-4-2-3-5-8(7)11-10(9)15/h2-5,11,15H,1H3 |
InChI Key |
GVNQYBXRMUWUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=NC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
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